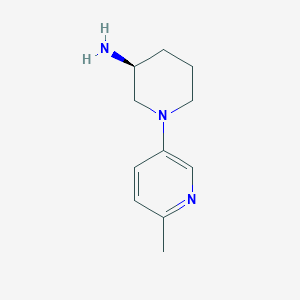![molecular formula C26H23N3O6 B13924146 NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT](/img/structure/B13924146.png)
NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT: is a compound known for its role as a topoisomerase I inhibitor. This compound can be delivered to cells through conjugated antibody targeting and exhibits significant activity in both in vivo and in vitro settings . It is primarily used in scientific research, particularly in the fields of cancer treatment and drug development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT involves multiple steps, starting with the preparation of the bicyclo[1.1.1]pentane core. This core is then functionalized with various groups to achieve the final compound. Specific details on the reaction conditions and reagents used are proprietary and often vary depending on the desired purity and yield .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as crystallization, filtration, and purification to ensure the final product meets the required standards for research applications .
Análisis De Reacciones Químicas
Types of Reactions: NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles/Electrophiles: Halides, amines, alcohols
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on cellular processes and pathways.
Medicine: Investigated for its potential as a therapeutic agent in cancer treatment due to its topoisomerase I inhibitory activity.
Industry: Utilized in the development of new drugs and therapeutic compounds .
Mecanismo De Acción
The mechanism of action of NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT involves the inhibition of topoisomerase I, an enzyme that plays a crucial role in DNA replication and transcription. By inhibiting this enzyme, the compound prevents the relaxation of supercoiled DNA, leading to DNA damage and cell death. This mechanism is particularly effective in rapidly dividing cancer cells, making it a promising candidate for cancer therapy .
Comparación Con Compuestos Similares
- Thalidomide-benzylamine-Py-NH2
- Pomalidomide-C2-amide-C5-azide
- Pomalidomide-C4-NH2 hydrochloride
- VH032-C2-NH-Boc
- Thalidomide-NH-CH2-COOH
- Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride .
Uniqueness: NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT stands out due to its unique bicyclo[1.1.1]pentane core, which provides structural stability and enhances its ability to inhibit topoisomerase I. Additionally, its ability to be delivered through conjugated antibody targeting makes it highly effective in targeted cancer therapy .
Propiedades
Fórmula molecular |
C26H23N3O6 |
|---|---|
Peso molecular |
473.5 g/mol |
Nombre IUPAC |
(5S)-14-(3-amino-1-bicyclo[1.1.1]pentanyl)-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione |
InChI |
InChI=1S/C26H23N3O6/c1-2-26(32)15-4-17-21-13(6-29(17)22(30)14(15)7-33-23(26)31)20(24-8-25(27,9-24)10-24)12-3-18-19(35-11-34-18)5-16(12)28-21/h3-5,32H,2,6-11,27H2,1H3/t24?,25?,26-/m0/s1 |
Clave InChI |
JMAYYZUPPRJUBV-WNMGUVTHSA-N |
SMILES isomérico |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)C78CC(C7)(C8)N)O |
SMILES canónico |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)C78CC(C7)(C8)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


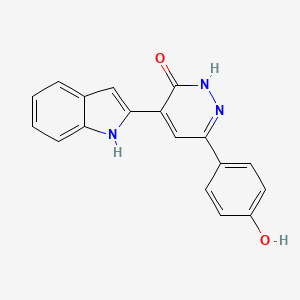

![[1,2,4]Triazolo[4,3-a]pyridine-3-carbonyl chloride](/img/structure/B13924086.png)

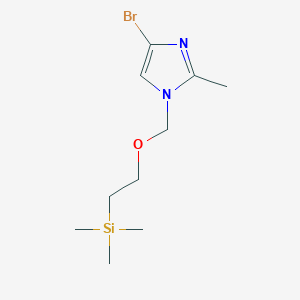

![tert-Butyl 6-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B13924110.png)
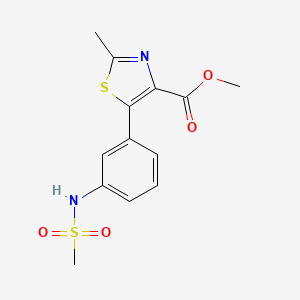
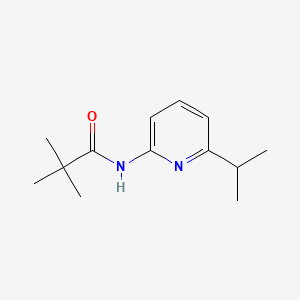
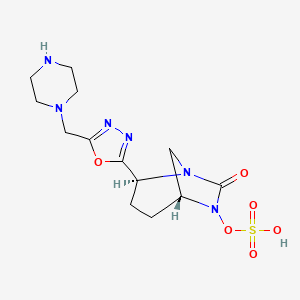
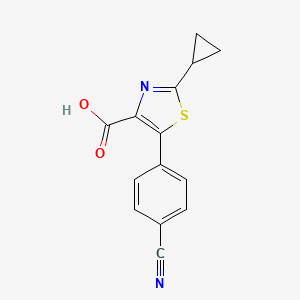
![4-Bromo-6-(methoxymethoxy)pyrazolo[1,5-a]pyridine](/img/structure/B13924140.png)

